2-fluoro-N-(quinolin-8-yl)benzamide
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Overview
Description
2-fluoro-N-(quinolin-8-yl)benzamide is a fluorinated quinoline derivative. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(quinolin-8-yl)benzamide typically involves the following steps:
Nitration and Fluorination: Starting from o-methylphenol, nitration is performed to selectively generate 2-methyl-6-nitrophenol.
Cyclization and Coupling: The fluorinated intermediate is then subjected to cyclization reactions to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-(quinolin-8-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its antineoplastic and antiviral activities.
Industry: Utilized in the development of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of various enzymes, disrupting their normal function.
DNA Interaction: It can intercalate into DNA, affecting DNA replication and transcription processes.
Pathways Involved: The compound influences pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
2-fluoro-N-(quinolin-8-yl)benzamide is unique compared to other similar compounds due to its specific fluorine substitution, which enhances its biological activity. Similar compounds include:
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
These compounds share the quinoline core structure but differ in their specific substitutions and applications.
Properties
Molecular Formula |
C16H11FN2O |
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Molecular Weight |
266.27 g/mol |
IUPAC Name |
2-fluoro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11FN2O/c17-13-8-2-1-7-12(13)16(20)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20) |
InChI Key |
GVEFCZFPNNBIKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)F |
Origin of Product |
United States |
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